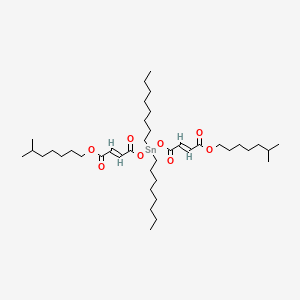
2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-: is a complex organotin compound with potential applications in various scientific fields. This compound features a stannylene (tin) core with dioctyl groups and butenoic acid derivatives, making it a unique molecule in the realm of organotin chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of dioctyltin chloride with 2-butenoic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters. Advanced techniques such as flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tin center can be oxidized to form tin(IV) derivatives.
Reduction: : Reduction reactions can lead to the formation of tin(II) derivatives.
Substitution: : Substitution reactions at the tin center can introduce different organic groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride can be used.
Substitution: : Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: : Tin(IV) derivatives such as tin(IV) oxide.
Reduction: : Tin(II) derivatives such as tin(II) chloride.
Substitution: : Organotin compounds with different organic substituents.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential use in pharmaceuticals and drug delivery systems.
Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The tin center can coordinate with various biological molecules, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
This compound is unique due to its specific structure and properties. Similar compounds include other organotin derivatives, such as dibutyltin compounds and triphenyltin compounds. These compounds share the presence of tin but differ in their organic substituents and overall structure, leading to different chemical and biological properties.
属性
CAS 编号 |
33568-99-9 |
|---|---|
分子式 |
C40H72O8Sn |
分子量 |
799.7 g/mol |
IUPAC 名称 |
4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChI 键 |
XITDVRBPGQGVFK-KKUWAICFSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
手性 SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
33568-99-9 |
Pictograms |
Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















